4-(3-Methoxypropanesulfonyl)aniline
Overview
Description
4-(3-Methoxypropanesulfonyl)aniline is a chemical compound with the CAS Number: 1247164-58-4 . It has a molecular weight of 229.3 and its IUPAC name is 4-[(3-methoxypropyl)sulfonyl]phenylamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as boiling point, density, or solubility.Mechanism of Action
The mechanism of action of Mps-aniline is not fully understood. However, it is believed that the sulfonamide group in the compound plays a significant role in its biological activity. The sulfonamide group has been found to interact with various enzymes and proteins, leading to the inhibition of their activity. This inhibition may be responsible for the compound's antitumor, antibacterial, and antifungal activity.
Biochemical and Physiological Effects:
Mps-aniline has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition may be responsible for the compound's antitumor activity. Mps-aniline has also been found to inhibit the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
Mps-aniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in medicinal chemistry, making it an ideal lead compound for drug development. However, there are also limitations to the use of Mps-aniline in lab experiments. It has been found to have low aqueous solubility, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of Mps-aniline. One area of research is the development of new drugs based on the compound's structure. Researchers are also investigating the potential of Mps-aniline as a tool for the study of enzyme and protein inhibition. Additionally, there is ongoing research into the compound's potential applications in agriculture, particularly as a fungicide.
Conclusion:
In conclusion, 4-(3-Methoxypropanesulfonyl)aniline is a chemical compound that has potential applications in scientific research. Its synthesis method is efficient, and it has been extensively studied for its potential use in medicinal chemistry. Mps-aniline has been found to have antitumor, antibacterial, and antifungal activity, and its mechanism of action involves the inhibition of various enzymes and proteins. Although there are limitations to its use in lab experiments, there are several future directions for the study of this compound, including drug development and agricultural applications.
Scientific Research Applications
Mps-aniline has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a lead compound for the development of new drugs. Mps-aniline has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to have antibacterial and antifungal activity.
Safety and Hazards
The safety information for 4-(3-Methoxypropanesulfonyl)aniline indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
4-(3-methoxypropylsulfonyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNTHKVBBORLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.